N-methyl-1-(oxetan-3-yl)piperidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-1-(oxetan-3-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-4-11(5-3-8)9-6-12-7-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCMLCZQNXQVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(oxetan-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with oxetane and methylating agents. One common method includes the following steps:
Formation of the Piperidine Intermediate: Starting with a piperidine derivative, the compound is reacted with an appropriate oxetane derivative under controlled conditions to form the oxetane-substituted piperidine.
Methylation: The intermediate is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(oxetan-3-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane or piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-methyl-1-(oxetan-3-yl)piperidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted piperidine or oxetane derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-methyl-1-(oxetan-3-yl)piperidin-4-amine has been investigated for its role as a pharmacological agent, particularly in the context of cancer treatment. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Properties
Recent studies have highlighted the compound's potential as an inhibitor of specific protein kinases involved in cancer progression. For instance, compounds similar to this compound have shown promise as inhibitors of c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies. The inhibition of c-KIT can lead to reduced tumor growth and improved patient outcomes .
Table 1: Comparison of Kinase Inhibitors Related to this compound
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies help identify how modifications to the compound's structure can enhance its efficacy and reduce toxicity.
Modifications and Efficacy
Research indicates that specific modifications to the piperidine ring or oxetane moiety can significantly affect the compound's bioactivity. For example, altering substituents on the nitrogen atom or introducing different functional groups may enhance binding affinity to target proteins .
Table 2: Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| N-substituent variation | Alters binding affinity |
| Oxetane ring substitution | Affects metabolic stability |
| Piperidine ring modifications | Influences selectivity for targets |
Case Studies and Experimental Findings
Several case studies have demonstrated the compound's potential applications in drug development.
In Vitro Studies
In vitro assays using human cancer cell lines have shown that this compound exhibits cytotoxic effects against various cancer types, including non-small cell lung cancer (NSCLC). The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Animal Models
Animal studies have provided further insights into the therapeutic potential of this compound. In models of GISTs, administration of this compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls .
Mechanism of Action
The mechanism of action of N-methyl-1-(oxetan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Oxetan-3-yl)piperidin-4-amine Oxalate
N-Methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine
- Structure : Replaces oxetane with a phthalazine ring.
- Properties : Higher molecular weight (C₁₅H₂₀N₄, 256.35 g/mol) and increased lipophilicity due to the aromatic system. Predicted to target enzymes like AAA ATPase p97 .
- Synthesis : Involves coupling reactions with phthalazine derivatives, contrasting with the oxetane-based reductive amination used for the target compound .
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine
Table 1: Key Properties of Heterocyclic Piperidin-4-amines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| This compound | C₉H₁₈N₂O | 170.25 | Oxetane enhances solubility |
| 1-(Oxetan-3-yl)piperidin-4-amine oxalate | C₁₀H₁₈N₂O₅ | 246.26 | Precursor for derivatization |
| N-Methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine | C₁₅H₂₀N₄ | 256.35 | Targets ATPase enzymes |
Piperidin-4-amines with Aromatic/Aliphatic Substituents
N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine
N-Methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine
- Structure : Incorporates a pyridinyl-ethyl group.
Table 2: Comparison of Aliphatic/Aromatic Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| This compound | C₉H₁₈N₂O | 170.25 | Balanced solubility and potency |
| N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine | C₁₃H₂₈N₂ | 212.38 | High lipophilicity |
| N-Methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine | C₁₃H₂₁N₃ | 219.33 | Enhanced receptor interaction |
Biological Activity
N-methyl-1-(oxetan-3-yl)piperidin-4-amine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring and an oxetane moiety. Its molecular formula is with a molecular weight of approximately 156.23 g/mol. The oxetane ring contributes to its reactivity, allowing for various chemical transformations that can lead to bioactive derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxetane ring can undergo ring-opening reactions, producing reactive intermediates that may interact with biological macromolecules, influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous signaling pathways. In related studies, compounds with similar structures have shown promising inhibitory potency against GSK-3β, suggesting that this compound could possess similar properties .
- Neuroprotective Properties : Some derivatives of piperidine-based compounds have demonstrated neuroprotective effects, which may be relevant for treating neurodegenerative diseases. The structural features of this compound allow it to interact with neural pathways, potentially offering therapeutic benefits .
- Cytotoxicity : Preliminary studies suggest that while exhibiting biological activity, the compound may also display low cytotoxicity, making it a candidate for further development in drug discovery .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(Piperidin-4-yl)benzamide | Lacks oxetane ring | Moderate enzyme inhibition |
| N-(Oxetan-3-yl)morpholine | Morpholine instead of piperidine | Potentially similar activity |
| N,N-dimethylpiperidin-4-amines | Simple piperidine derivatives | Varied potency against ALK |
The incorporation of both the oxetane and piperidine rings in N-methyl-1-(oxetan-3-yl)piperidin-4-amines confers distinct chemical reactivity and biological activity compared to these analogs .
Case Studies
Recent research has explored the synthesis and biological evaluation of various derivatives based on the core structure of N-methyl-1-(oxetan-3-yl)piperidin-4-amines:
- Synthesis and Evaluation : A study synthesized several derivatives to evaluate their activity against GSK-3β, revealing structure–activity relationships that highlight the importance of specific functional groups in enhancing potency and metabolic stability .
- Microsomal Stability Assays : In vitro studies assessed the stability of these compounds in human liver microsomes, demonstrating varying degradation rates and identifying key structural features that contribute to metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
